molecular formula C11H14ClNO2 B1366104 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide CAS No. 50911-71-2

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide

Cat. No.: B1366104
CAS No.: 50911-71-2
M. Wt: 227.69 g/mol
InChI Key: JPVOISOLKFAYSZ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloroacetamide group attached to a 3-methylphenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylphenol and 2-chloroacetyl chloride.

    Formation of Intermediate: 3-methylphenol is reacted with ethylene oxide to form 3-methylphenoxyethanol.

    Acylation Reaction: The intermediate 3-methylphenoxyethanol is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Hydrolysis: Formation of 3-methylphenoxyacetic acid and ethylamine.

Scientific Research Applications

Chemistry

In organic synthesis, 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block in the synthesis of imidazole derivatives and other nitrogen-containing heterocycles.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals. It is also employed in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide: Similar structure but with a methoxy group instead of a methyl group.

    2-chloro-N-[2-(4-methylphenoxy)ethyl]acetamide: Similar structure but with the methyl group in the para position.

    2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide: Similar structure but with an additional chloro group on the phenyl ring.

Uniqueness

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to its analogs.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-9-3-2-4-10(7-9)15-6-5-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVOISOLKFAYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406984
Record name 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50911-71-2
Record name 2-chloro-N-[2-(3-methylphenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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